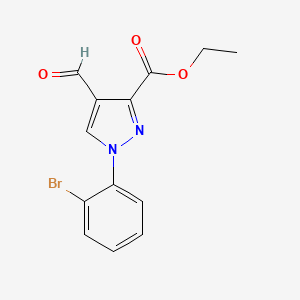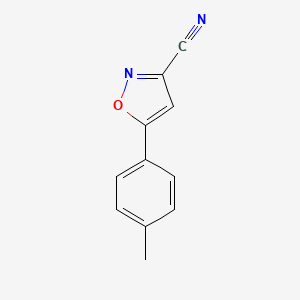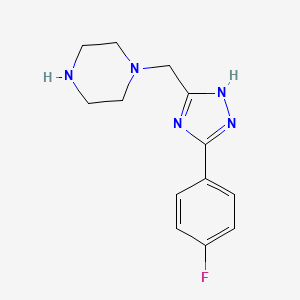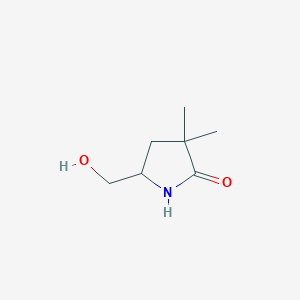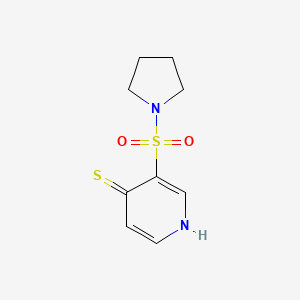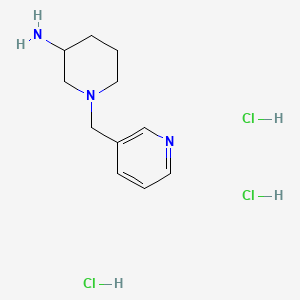
1-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride is a chemical compound with the molecular formula C11H20Cl3N3. It is commonly used in proteomics research and has various applications in scientific research . The compound is known for its stability and high purity, making it a valuable tool in various fields of study.
Preparation Methods
The synthesis of 1-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride involves several steps. One common synthetic route includes the reaction of pyridine-3-carbaldehyde with piperidine in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to form the trihydrochloride salt . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures typically range from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
1-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride can be compared with other similar compounds, such as:
1-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride: This compound has a similar structure but differs in the position of the amine group on the piperidine ring.
1-(3-pyridinylmethyl)-3-piperidinamine trihydrochloride hydrate: This compound includes a hydrate form, which can affect its physical properties and reactivity.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, making it suitable for a wide range of applications in scientific research.
Properties
Molecular Formula |
C11H20Cl3N3 |
|---|---|
Molecular Weight |
300.7 g/mol |
IUPAC Name |
1-(pyridin-3-ylmethyl)piperidin-3-amine;trihydrochloride |
InChI |
InChI=1S/C11H17N3.3ClH/c12-11-4-2-6-14(9-11)8-10-3-1-5-13-7-10;;;/h1,3,5,7,11H,2,4,6,8-9,12H2;3*1H |
InChI Key |
WETATJFYJAWXIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=CC=C2)N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


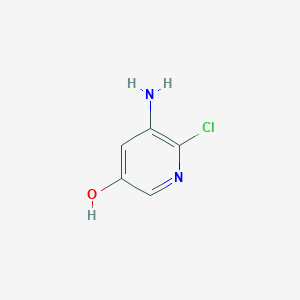
![4-(Benzo[d]thiazol-2-yl)-2-bromo-N,N-dimethylaniline](/img/structure/B11812853.png)


